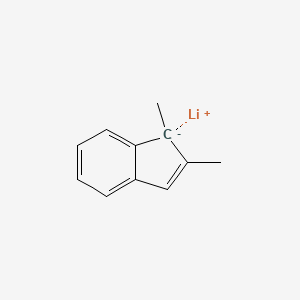![molecular formula C26H18Br4N2Ni B6298025 1,2-Diphenyl-1,2-Bis[(N-2-bromophenyl)imino]ethane-nickel(II)-dibromide CAS No. 616895-50-2](/img/structure/B6298025.png)
1,2-Diphenyl-1,2-Bis[(N-2-bromophenyl)imino]ethane-nickel(II)-dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenyl-1,2-Bis[(N-2-bromophenyl)imino]ethane-nickel(II)-dibromide, or Ni(dppb)2Br2, is a coordination compound composed of two nickel atoms, two bromines, and two 1,2-bis[(N-2-bromophenyl)imino]ethane ligands. It is a useful reagent in chemical synthesis, and has been studied for its potential applications in catalysis, sensing, and other areas of chemical research.
Aplicaciones Científicas De Investigación
Ni(dppb)2Br2 has been studied for its potential applications in catalysis, sensing, and other areas of chemical research. It has been used as a catalyst for the synthesis of organic compounds, such as amines and carboxylic acids. It has also been used as a sensing agent for the detection of nitroaromatic compounds and other pollutants in water. In addition, Ni(dppb)2Br2 has been studied for its potential applications in the fields of drug delivery, photochemistry, and electrochemistry.
Mecanismo De Acción
The mechanism of action of Ni(dppb)2Br2 is not yet fully understood. However, it is believed that the two nickel atoms in the complex interact with the ligands to form a coordination complex. This complex then reacts with other molecules in the solution, forming new products. The exact mechanism of the reaction is still being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ni(dppb)2Br2 are not yet known. However, studies in animals have shown that the compound is not toxic and does not cause any adverse effects. Further studies are needed to determine the exact effects of Ni(dppb)2Br2 on humans and other organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ni(dppb)2Br2 in laboratory experiments include its high reactivity, its low cost, and its ease of synthesis. The compound is also relatively stable, making it suitable for long-term storage. However, the compound is sensitive to light and air, so it must be stored in a dark, airtight container. Additionally, the compound is not soluble in water, so it must be dissolved in an organic solvent before use.
Direcciones Futuras
The potential future directions for research on Ni(dppb)2Br2 include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in catalysis, sensing, and other areas of chemical research. In addition, studies could be conducted to determine the compound’s potential uses in drug delivery, photochemistry, and electrochemistry. Finally, further research could be conducted to optimize the synthesis of Ni(dppb)2Br2 and to develop new methods for its purification.
Métodos De Síntesis
Ni(dppb)2Br2 can be synthesized using a solution-phase method. The synthesis begins with the reaction of 1,2-bis[(N-2-bromophenyl)imino]ethane (dppb) with nickel(II) bromide (NiBr2) in the presence of a suitable solvent. This reaction produces a complex of Ni(dppb)2Br2, which can then be isolated and purified using crystallization. The synthesis can also be carried out in a solid-state reaction, in which the reactants are mixed and heated in a sealed container.
Propiedades
IUPAC Name |
N,N'-bis(2-bromophenyl)-1,2-diphenylethane-1,2-diimine;dibromonickel |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Br2N2.2BrH.Ni/c27-21-15-7-9-17-23(21)29-25(19-11-3-1-4-12-19)26(20-13-5-2-6-14-20)30-24-18-10-8-16-22(24)28;;;/h1-18H;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNBIGQIOHYGHZ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2Br)C(=NC3=CC=CC=C3Br)C4=CC=CC=C4.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Br4N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297945.png)
![{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297958.png)
![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6297966.png)

![{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297982.png)
![{2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297987.png)

![1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298016.png)
![1,2-Diphenyl-1,2-Bis[(N-3-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298033.png)
-chromium(III)-trichloride](/img/structure/B6298041.png)
![3,4-Bis[(N-5-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298042.png)
![1,2-Diphenyl-1,2-Bis[(N-2-chloro-4-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298053.png)
![3,4-Bis[(N-4-fluorophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298056.png)
![1,2-Diphenyl-1,2-Bis[(N-4-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298063.png)